molecular formula C21H29N3O B023233 Disopyramide CAS No. 3737-09-5

Disopyramide

Cat. No.: B023233
CAS No.: 3737-09-5
M. Wt: 339.5 g/mol
InChI Key: UVTNFZQICZKOEM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Disopyramide is a Class 1A antiarrhythmic agent . Its primary target is the fast sodium channels in the cardiac cells . These channels play a crucial role in the depolarization of the cardiac membrane, a process that is essential for the initiation and propagation of electrical signals that regulate heart rhythm .

Mode of Action

This compound interacts with its targets by inhibiting the fast sodium channels . This inhibition interferes directly with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0), and increases the action potential duration of normal cardiac cells .

Biochemical Pathways

The inhibition of fast sodium channels by this compound affects the cardiac action potential, specifically the phases of depolarization and repolarization . This results in a lengthening of the effective refractory period of the atrium and a minimal effect on the effective refractory period of the AV node . It also leads to a prolongation of conduction in accessory pathways .

Pharmacokinetics

This compound exhibits high bioavailability . It is metabolized in the liver, with approximately 50% of the parent drug excreted unchanged . The disposition half-life, plasma clearance, and renal clearance of this compound have been studied, providing insights into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

At therapeutic plasma levels, this compound shortens the sinus node recovery time . It also decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium . In human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from a patient with Short QT Syndrome Type 1, this compound has been shown to prolong the action potential duration (APD), reducing arrhythmic events .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in spontaneously beating hiPSC-CMs challenged by carbachol plus epinephrine, this compound reduced the arrhythmic events . This suggests that the drug’s action can be modulated by the presence of other compounds and the physiological state of the cells.

Biochemical Analysis

Biochemical Properties

Disopyramide interacts with the fast sodium channels in the heart, inhibiting conduction . It decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0), and increases the action potential duration of normal cardiac cells .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. At therapeutic plasma levels, it shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . It also has a negative inotropic effect on the ventricular myocardium, significantly decreasing contractility .

Molecular Mechanism

This compound’s mechanism of action involves targeting sodium channels to inhibit conduction . It depresses the increase in sodium permeability of the cardiac myocyte during Phase 0 of the cardiac action potential, decreasing the inward sodium current . This results in an increased threshold for excitation and a decreased upstroke velocity .

Temporal Effects in Laboratory Settings

This compound is metabolized to N-desisopropyl this compound in the liver, with approximately 50% of the parent drug excreted unchanged . The elimination half-life varies from 4.5 to nine hours, and it can be even longer in cases of renal failure or myocardial infarction .

Dosage Effects in Animal Models

In animal studies, the S-enantiomer of this compound was found to be approximately 3.3-times more potent pharmacologically than the R-enantiomer . The effect caused by racemic this compound was the sum of that elicited by both enantiomers individually .

Metabolic Pathways

This compound is metabolized to N-desisopropyl this compound in the liver, with approximately 50% of the parent drug excreted unchanged . About 20% is excreted as the mono-N-dealkylated metabolite and 10% as other metabolites .

Transport and Distribution

This compound is distributed throughout the extracellular body water and is not extensively bound to tissues . It is equally distributed between plasma and erythrocytes . Approximately 50-65% of this compound is bound to plasma proteins, a percentage that decreases as the concentration of this compound and its metabolites increase .

Preparation Methods

The synthesis of disopyramide involves several steps, starting with the preparation of key intermediates. One method involves the reaction of 2-aminopyridine with o-bromotoluene in the presence of cuprous bromide and cyclohexane . The mixture is then subjected to various reaction conditions, including temperature control and extraction with acetonitrile, to obtain the desired intermediate. This intermediate is further processed to yield this compound.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. Techniques such as high-performance liquid chromatography and gas chromatography are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Disopyramide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically metabolites that retain some pharmacological activity .

Properties

IUPAC Name

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTNFZQICZKOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22059-60-5 (phosphate (1:1)), 54687-36-4 (mono-hydrochloride)
Record name Disopyramide [USAN:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID1045536
Record name Disopyramide
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Molecular Weight

339.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Disopyramide
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Solubility

4.93e-02 g/L
Record name Disopyramide
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Mechanism of Action

Disopyramide is a Type 1A antiarrhythmic drug (ie, similar to procainamide and quinidine). It inhibits the fast sodium channels. In animal studies Disopyramide decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0) and increases the action potential duration of normal cardiac cells, decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium, and has no effect on alpha- or beta-adrenergic receptors.
Record name Disopyramide
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CAS No.

3737-09-5
Record name Disopyramide
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Record name DISOPYRAMIDE
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Record name Disopyramide
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Melting Point

94.5-95 °C, 94.5 - 95 °C
Record name Disopyramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00280
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Record name Disopyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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